3,4-Dehydro Cilostazol

描述

OPC-13015,也称为3,4-脱氢西洛他唑,是西洛他唑的代谢产物。西洛他唑是一种选择性磷酸二酯酶-III抑制剂,具有抗血小板、抗血栓和血管扩张作用。 OPC-13015 对 3 型磷酸二酯酶的抑制作用比西洛他唑更强,使其成为治疗认知障碍和其他疾病的潜在药物 .

准备方法

OPC-13015 是通过西洛他唑的代谢合成的。 主要代谢途径涉及细胞色素 P450 酶(尤其是 CYP3A4)将西洛他唑转化为 OPC-13015 . 此过程包括将西洛他唑氧化以形成活性代谢产物 OPC-13015

化学反应分析

OPC-13015 会经历各种化学反应,包括氧化和还原反应。主要反应涉及将西洛他唑氧化以形成 OPC-13015。 这些反应中常用的试剂和条件包括细胞色素 P450 酶和促进氧化过程的特定反应条件 . 这些反应形成的主要产物是 OPC-13015 本身 .

科学研究应用

Pharmacological Properties

3,4-Dehydro cilostazol is primarily recognized for its role as a phosphodiesterase III inhibitor. By inhibiting this enzyme, it increases the levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. This action results in several beneficial effects:

- Vasodilation : The increase in cAMP leads to relaxation of vascular smooth muscle, resulting in reduced peripheral vascular resistance.

- Inhibition of Platelet Aggregation : Elevated cAMP levels inhibit platelet activation and aggregation, which is crucial in preventing thrombus formation.

Treatment of Intermittent Claudication

Cilostazol, including its metabolite this compound, is clinically used to treat intermittent claudication—a condition characterized by leg pain due to insufficient blood flow during physical activity. Studies have shown that cilostazol significantly increases walking distance and improves overall quality of life for patients suffering from this condition .

Cardiovascular Disease Management

Research indicates that cilostazol and its metabolites may play a role in managing various cardiovascular diseases. The compound has been studied for its effects on reducing the risk of thrombotic events post-surgery and improving outcomes in patients with coronary artery disease .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties:

- Absorption : Cilostazol is absorbed after oral administration, with food intake influencing its bioavailability significantly.

- Metabolism : It is predominantly metabolized by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2C19). Less than 2% of the administered dose is excreted unchanged as this compound .

- Elimination : The primary route of elimination is via urine, with metabolites being the main form excreted .

Drug Interactions

The interaction between this compound and other compounds has been a subject of research due to its clinical implications:

- A study highlighted the interaction between baicalein and cilostazol, indicating that baicalein alters the pharmacokinetics of cilostazol and its metabolites significantly. This suggests caution when co-administering these substances .

- Investigations into drug-drug interactions are crucial for optimizing treatment regimens involving cilostazol-based therapies.

Analytical Techniques for Detection

Various analytical methods have been developed to quantify this compound in biological samples:

作用机制

相似化合物的比较

生物活性

3,4-Dehydro cilostazol (DCLZ) is a significant active metabolite of cilostazol, primarily recognized for its role as a phosphodiesterase III (PDE III) inhibitor. This compound exhibits various biological activities that contribute to its therapeutic effects, particularly in the treatment of intermittent claudication and other vascular conditions. This article synthesizes current research findings, case studies, and pharmacological data regarding the biological activity of this compound.

Cilostazol and its active metabolite, this compound, exert their effects through the inhibition of phosphodiesterase III enzymes. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within platelets and vascular smooth muscle cells. The elevated cAMP activates protein kinase A (PKA), which results in:

- Vasodilation : Relaxation of vascular smooth muscle, leading to decreased peripheral vascular resistance.

- Inhibition of Platelet Aggregation : Reduced risk of thrombus formation by preventing platelet activation.

Research indicates that DCLZ is responsible for the majority of cilostazol's pharmacological effects due to its potency and bioavailability compared to its parent compound .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Following oral administration of cilostazol, DCLZ is rapidly formed and reaches peak plasma concentrations within a few hours. The half-life of DCLZ is comparable to that of cilostazol, allowing for sustained therapeutic effects .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | Varies with dose (reported range: 100-500 ng/mL) |

| Time to Peak Concentration (Tmax) | 1-3 hours |

| Half-Life | Approximately 9 hours |

| Bioavailability | Approximately 30% |

Clinical Efficacy

Clinical studies have demonstrated that cilostazol significantly improves walking distance in patients with intermittent claudication. The efficacy is largely attributed to its active metabolite, DCLZ. In one meta-analysis involving multiple trials, cilostazol was shown to improve Absolute Claudication Distance (ACD) by an average of 42 meters compared to placebo .

Case Study: Efficacy in Patients with Intermittent Claudication

A double-blind study involving 1,439 patients treated with cilostazol for up to three years reported:

- ACD Improvement : Mean increase of 60.4 - 129.1 meters after 24 weeks.

- Initial Claudication Distance (ICD) : Improvement ranged from 47.3 - 93.6 meters .

- Safety Profile : No significant increase in hemorrhagic events when co-administered with aspirin or other antiplatelet agents .

Safety and Adverse Effects

The safety profile of this compound is generally favorable; however, some adverse effects have been noted:

- Common Side Effects : Headaches, diarrhea, and palpitations.

- Serious Risks : Increased risk of bleeding when combined with other antiplatelet medications like aspirin or clopidogrel.

Monitoring is recommended for patients with renal impairment as pharmacokinetics may vary significantly in this population .

属性

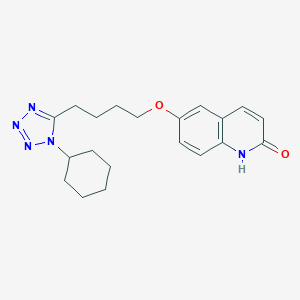

IUPAC Name |

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHALECSGOJQOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224705 | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-62-9 | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DEHYDROCILOSTAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M77W4SPE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between 3,4-dehydrocilostazol and cilostazol? What are their respective roles in inhibiting platelet aggregation?

A1: 3,4-dehydrocilostazol (dhCIL) is the primary active metabolite of cilostazol, a medication used to treat symptoms of intermittent claudication. Both cilostazol and dhCIL exhibit antiplatelet activity. [] While cilostazol itself has some inhibitory effects, dhCIL plays a significant role in the overall antiplatelet action of cilostazol therapy. [, ] This emphasizes the importance of understanding the pharmacokinetic properties of both the parent drug and its active metabolite.

Q2: How does the CYP2C19 genotype influence the efficacy of cilostazol and its metabolite, 3,4-dehydrocilostazol, in inhibiting platelet aggregation?

A2: The CYP2C19 genotype significantly impacts the efficacy of cilostazol in inhibiting platelet aggregation. Studies have shown that individuals classified as CYP2C19 poor metabolizers (PM) exhibit lower inhibition of platelet aggregation compared to extensive metabolizers (EM) when administered cilostazol alone. [] Interestingly, this difference diminishes when cilostazol is co-administered with cilostazol, as the antiplatelet effect of cilostazol is more pronounced in CYP2C19 PM individuals. [] This highlights the complex interplay between genetic factors and drug metabolism in achieving optimal therapeutic outcomes.

Q3: Can you elaborate on the analytical methods employed for the simultaneous detection and quantification of cilostazol and 3,4-dehydrocilostazol?

A3: Researchers utilize sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of cilostazol and 3,4-dehydrocilostazol in biological samples like human plasma. [] This method enables the sensitive and selective measurement of both compounds, crucial for understanding their pharmacokinetic profiles and potential drug interactions. Furthermore, electrochemical chemosensors based on molecularly imprinted polymers (MIPs) have shown promise for selectively determining cilostazol and 3,4-dehydrocilostazol, even in complex matrices like human plasma. [] These MIP-based sensors offer advantages such as high sensitivity, selectivity, and potential for miniaturization, paving the way for point-of-care applications in the future.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。